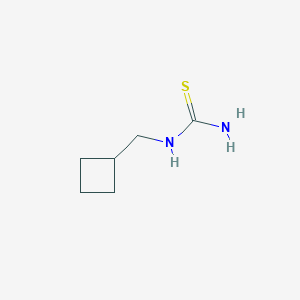

(Cyclobutylmethyl)thiourea

Description

Propriétés

IUPAC Name |

cyclobutylmethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S/c7-6(9)8-4-5-2-1-3-5/h5H,1-4H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCXHDOVGOVRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of N Substituted Thioureas in Contemporary Organic Chemistry

N-substituted thioureas are a class of organic compounds that have carved out a significant niche in modern organic chemistry. bohrium.commdpi.com Their importance stems from a versatile molecular framework that allows for a wide range of applications, from roles as intermediates in complex syntheses to their use as functional molecules with specific biological activities. bohrium.commdpi.com

The core of their utility lies in the thiourea (B124793) moiety, which consists of a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms. The substitution of one or more hydrogen atoms on the nitrogen with various organic groups gives rise to the vast family of N-substituted thioureas. This structural feature allows them to participate in a variety of chemical reactions and to act as versatile building blocks for the synthesis of many heterocyclic compounds. jrespharm.com

A key characteristic of N-substituted thioureas is their ability to act as ligands, forming stable complexes with a variety of metal ions. nuph.edu.ua This chelating ability is attributed to the presence of both sulfur and nitrogen atoms which can coordinate with metals, leading to applications in catalysis and materials science. nuph.edu.ua Furthermore, the hydrogen bonding capabilities of the N-H protons are crucial for their interaction with biological targets, making them a privileged structure in medicinal chemistry. nih.gov

The diverse biological activities reported for N-substituted thioureas are extensive and include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. bohrium.commdpi.commdpi.com This broad spectrum of activity has made them a focal point in the search for new therapeutic agents. bohrium.comresearchgate.net

Contextualizing Cyclobutylmethyl Thiourea Within Thiourea Derivative Research

Within the extensive family of thiourea (B124793) derivatives, (Cyclobutylmethyl)thiourea, with the chemical formula C6H12N2S, presents a unique structural profile. sigmaaldrich.com Its defining feature is the cyclobutylmethyl group attached to one of the nitrogen atoms. This substituent distinguishes it from more commonly studied aryl or simple alkyl thiourea derivatives.

The presence of the cyclobutyl ring introduces specific steric and electronic properties to the molecule. The four-membered ring is conformationally strained, which can influence the reactivity and binding properties of the entire molecule. This structural uniqueness is a key driver for its investigation, as it may lead to novel chemical behaviors or enhanced biological activities compared to other thiourea derivatives.

The synthesis of this compound typically follows established methods for preparing N-substituted thioureas. A common route involves the reaction of cyclobutylmethylamine with a source of thiocarbonyl, such as thiophosgene (B130339) or an isothiocyanate. organic-chemistry.org

Scope and Research Imperatives for Cyclobutylmethyl Thiourea Studies

Elucidation of Established Synthetic Pathways for Thiourea Scaffolds

The construction of the thiourea backbone (R-NH-C(S)-NH-R') is achievable through several reliable synthetic routes. These pathways are fundamental to the synthesis of this compound and its analogues.

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps and minimizing waste. Several one-pot protocols for thiourea synthesis have been developed.

A common method involves the reaction of an amine with carbon disulfide and an oxidant in an aqueous medium. researchgate.net This approach can be used for both symmetrical and asymmetrical thioureas. The reaction mechanism is believed to proceed through the formation of a dithiocarbamate (B8719985) salt intermediate. researchgate.netnih.gov Another versatile one-pot method is the Staudinger reaction, where carbohydrate-based azides are coupled with amines in the presence of triphenylphosphine (B44618) (PPh₃) and carbon disulfide (CS₂) to yield thiourea derivatives in high yields. tandfonline.com Thiourea itself can also be used as a sulfur source in one-pot reactions to synthesize other sulfur-containing compounds like thioethers. rsc.org

Table 1: Examples of One-Pot Thiourea Synthesis Conditions

| Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Amine, Carbon Disulfide | Oxidant (e.g., H₂O₂), Water | Symmetrical/Asymmetrical Thioureas | researchgate.net |

| Sugar Azide, Amine | PPh₃, CS₂ | Carbohydrate-based Thioureas | tandfonline.com |

| Primary Amines, CS₂ | Ultrasound irradiation | 1,3-Disubstituted Thioureas | mdpi.com |

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. Several MCRs have been developed for thiourea synthesis.

A notable example is the three-component reaction of isocyanides, amines, and elemental sulfur. nih.govresearchgate.net This method allows for the straightforward synthesis of thioureas, often in water, and can be performed without the need for chromatography for purification. nih.govresearchgate.net Continuous-flow systems have also been developed for this MCR, using an aqueous polysulfide solution as the sulfur source, which allows for mild and homogeneous reaction conditions. nih.govnih.gov This approach has been used to synthesize a wide range of thioureas and is considered a sustainable method. researchgate.netscispace.com

The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the coupling reaction between an amine and an isothiocyanate. nih.govmdpi.com This reaction is typically efficient, yielding pure products with high yields. mdpi.com The process involves the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. rsc.org

This method's versatility allows for the creation of a vast array of thiourea derivatives by simply varying the amine and isothiocyanate starting materials. mdpi.comrsc.orgnih.govresearchgate.net The reaction can be performed under various conditions, including solvent-free mechanochemical grinding, which is a green and efficient alternative to traditional solvent-based methods. nih.gov Isothiocyanates themselves can be prepared from primary amines and carbon disulfide, often in a one-pot, two-step process. organic-chemistry.org

Development of Novel and Efficient Synthetic Routes to this compound

The synthesis of the specific compound this compound, while not extensively detailed as a standalone product in numerous studies, can be reliably achieved through established methods. The primary synthetic route involves the reaction of cyclobutylamine (B51885) with a suitable thiocarbonyl transfer reagent.

A direct and efficient pathway is the coupling of cyclobutylamine with an isothiocyanate. For instance, reacting cyclobutylamine with a generic isothiocyanate (R-N=C=S) would yield N-cyclobutylmethyl-N'-R-thiourea. To produce the parent this compound, where one nitrogen is unsubstituted, a reagent like thiocarbamide or an isothiocyanate precursor is used. The synthesis of related structures, such as 1-(3-Bromophenyl)-3-cyclobutylthiourea, follows this logic, reacting cyclobutylamine with 3-bromophenyl isothiocyanate. smolecule.com

The necessary precursor, cyclobutylamine, can be synthesized from cyclobutanecarboxylic acid in a high-yield, one-step process using the Schmidt reaction with hydrazoic acid. orgsyn.org Alternatively, cyclobutylmethylamine, required for N-substituted derivatives, can be prepared by the reduction of cyclobutanecarbonitrile. whiterose.ac.uk The other key reactant, cyclobutylmethyl isothiocyanate, can be synthesized from cyclobutylmethylamine and carbon disulfide. organic-chemistry.org

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into the this compound scaffold can be achieved through stereoselective synthesis, a critical aspect for applications in asymmetric catalysis and medicinal chemistry. Chiral thioureas are significant as organocatalysts, primarily functioning as hydrogen-bond donors. beilstein-journals.orgresearchgate.net

The synthesis of chiral thioureas is generally accomplished by reacting a chiral amine with an isothiocyanate or vice-versa. mdpi.com To create a chiral analogue of this compound, one could employ one of the following strategies:

Using a Chiral Amine: Reacting a chiral amine with cyclobutylmethyl isothiocyanate.

Using a Chiral Isothiocyanate: Reacting cyclobutylamine with a chiral isothiocyanate. Many chiral isothiocyanates are derived from natural sources like amino acids.

Using a Chiral Cyclobutylamine: If a chiral center exists on the cyclobutane (B1203170) ring or its substituent, its reaction with an achiral isothiocyanate would produce a chiral thiourea.

Bifunctional thiourea catalysts, which contain both a thiourea moiety for hydrogen bonding and a basic group (like an amine), are particularly effective in a range of asymmetric reactions, including Michael additions, Mannich reactions, and cycloadditions. beilstein-journals.orguva.esnih.gov The synthesis of a chiral this compound analogue would follow the established principles for creating these bifunctional catalysts, often starting from a chiral diamine. mdpi.comuva.es

Table 2: Strategies for Stereoselective Thiourea Synthesis

| Strategy | Reactant 1 | Reactant 2 | Key Feature | Reference |

|---|---|---|---|---|

| Chiral Amine Route | Chiral Amine (e.g., from Cinchona alkaloids, amino acids) | Isothiocyanate (e.g., Cyclobutylmethyl isothiocyanate) | Source of chirality is the amine component. | mdpi.com |

| Chiral Isothiocyanate Route | Amine (e.g., Cyclobutylamine) | Chiral Isothiocyanate | Source of chirality is the isothiocyanate. | mdpi.com |

| Bifunctional Catalyst Synthesis | Chiral Diamine | Isothiocyanate | Creates a catalyst with both H-bonding and basic sites. | beilstein-journals.orguva.es |

Design and Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound structure allows for the fine-tuning of its chemical properties. Derivatives can be designed by introducing various functional groups either onto the cyclobutyl ring or at the nitrogen atoms of the thiourea core.

Synthesis of these derivatives typically involves two main approaches:

Building from Functionalized Precursors: This involves using a pre-functionalized cyclobutylamine or a functionalized isothiocyanate in the initial thiourea synthesis. For example, starting with a substituted cyclobutylamine would directly incorporate a functional group onto the cyclobutyl moiety. nih.gov Similarly, using a functionalized isothiocyanate, such as one containing an ester or a sulfonamide group, would yield a terminally functionalized thiourea derivative. rsc.orgacs.org

Post-Synthetic Modification: This approach involves modifying the this compound molecule after its initial synthesis. The NH protons of the thiourea are reactive and can be substituted. For example, reaction with acyl chlorides can lead to the formation of 1-aroyl-3-aryl thioureas. acs.org The sulfur atom can also participate in reactions; for instance, thioureas can undergo cyclization reactions with reagents like bromoacyl bromides to form heterocyclic structures such as iminothiazolidinones. researchgate.net

These strategies enable the creation of a diverse library of this compound derivatives with tailored functionalities for various chemical applications.

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to model the electronic structure of this compound. rsc.org These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic properties. baranlab.org By solving approximations of the Schrödinger equation, DFT can map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and generate a molecular electrostatic potential (MEP) map.

Detailed research findings from theoretical calculations on similar thiourea derivatives reveal key electronic features. rsc.orgsemanticscholar.org The thiourea moiety (–NH–C(S)–NH–) is characterized by significant electron delocalization. The sulfur atom typically acts as a primary coordination site in metal complexes due to its soft-donor nature. mdpi.com The MEP map indicates regions of negative potential around the sulfur atom, highlighting it as a site for electrophilic attack, while positive potential is found around the N-H protons, making them potential hydrogen bond donors.

Table 1: Calculated Quantum Chemical Parameters for this compound (Illustrative) This table presents hypothetical data based on typical values for similar thiourea derivatives calculated using DFT methods.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Energy | -789.123 Hartrees | Represents the total electronic energy of the molecule in its optimized geometry. |

| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | -1.1 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.1 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies lower reactivity. |

| Dipole Moment | 4.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Mulliken Charge on Sulfur | -0.45 e | Indicates a partial negative charge, confirming its role as a nucleophilic and hydrogen bond accepting site. |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds and the relative energies of these arrangements. lumenlearning.comlibretexts.org The three-dimensional shape of this compound is critical as it dictates how the molecule can interact with its environment, including solvents and biological macromolecules.

The conformational landscape of thiourea derivatives is primarily governed by rotation around the C-N bonds of the thiourea core and the bonds connecting the substituent groups. mst.edunih.gov The thiourea unit itself prefers a planar or near-planar geometry to maximize resonance stabilization. For N,N'-disubstituted thioureas, trans-trans, cis-trans, and cis-cis conformations are possible with respect to the orientation of the substituents relative to the C=S bond. nih.gov

In this compound, the bulky cyclobutylmethyl group introduces significant steric hindrance, which heavily influences the conformational preferences. lumenlearning.com The puckered nature of the cyclobutane ring adds another layer of complexity. An energy landscape map would reveal that conformers minimizing steric clash between the cyclobutylmethyl group and the thiourea core are energetically favored. numberanalytics.com The most stable conformation is likely one where the large cyclobutylmethyl group is oriented away from the rest of the molecule, likely in a trans position relative to the sulfur atom.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative) This table presents hypothetical relative energies for plausible conformers. The 'anti' and 'gauche' descriptors refer to the torsion angle of the N-C-C-C chain of the substituent.

| Conformer | Description | Relative Energy (kcal/mol) | Relative Population at 298 K |

|---|---|---|---|

| Global Minimum | Trans-disposition of the cyclobutylmethyl group relative to S; anti-orientation of the alkyl chain. | 0.00 | ~75% |

| Conformer 2 | Trans-disposition; gauche-orientation of the alkyl chain. | 1.2 | ~15% |

| Conformer 3 | Cis-disposition of the cyclobutylmethyl group relative to S. | 3.5 | <1% |

| Transition State | Rotation around the C-N bond. | ~12.0 | N/A |

Molecular Dynamics Simulations of Ligand-Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. arxiv.org By simulating a system containing this compound and a solvent (typically water), MD can provide detailed insights into solvation, structural stability, and dynamic behavior. nih.gov These simulations are essential for understanding how the compound behaves in a physiological environment.

An MD simulation would typically involve placing a single this compound molecule in a box of explicit solvent molecules. The interactions between all atoms are calculated using a force field, and Newton's laws of motion are integrated over time to trace the trajectory of each atom. Analysis of these trajectories reveals information about the formation and lifetime of hydrogen bonds, the structure of the solvation shell, and the conformational flexibility of the ligand in solution.

Table 3: Analysis Parameters from a Hypothetical MD Simulation of this compound in Water

| Parameter | Typical Result/Observation | Interpretation |

|---|---|---|

| Ligand RMSD | Fluctuates around 1.5 Å | Indicates the molecule is conformationally stable in solution without undergoing major structural changes. |

| Radial Distribution Function g(r) for S···H-O | Peak at ~2.5 Å | Shows a well-defined first solvation shell, indicating structured water molecules around the sulfur atom. |

| Average H-Bonds (Ligand-Water) | 3-4 | Quantifies the extent of hydrogen bonding, with N-H groups acting as donors and the S atom as an acceptor. |

| Solvent Accessible Surface Area (SASA) | Cyclobutyl group: low SASA; Thiourea group: high SASA | Reflects the exposure of different parts of the molecule to the solvent, highlighting hydrophobic and hydrophilic regions. |

In Silico Prediction of Molecular Interactions with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to a second (a receptor, typically a protein). ijariie.com This method is central to drug discovery for screening virtual libraries of compounds against a biological target to identify potential inhibitors or modulators. Thiourea derivatives have been investigated as inhibitors for a range of enzymes, including kinases, ureases, and proteases, making these protein families plausible targets for this compound. nih.govnih.govundip.ac.id

In a typical docking study, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally placed into the protein's active site in various possible conformations and orientations. A scoring function estimates the binding energy for each pose, with lower energy scores indicating more favorable binding.

The predicted binding mode for this compound would likely involve the thiourea moiety forming key hydrogen bonds with residues in the active site, for instance, with backbone amides or acidic/basic side chains. The sulfur atom may also engage in specific interactions, including coordination with metal ions if present in the active site. nih.gov The cyclobutylmethyl group would likely occupy a hydrophobic pocket, contributing to binding affinity through van der Waals interactions. The conformational rigidity of the cyclobutane ring could be advantageous for binding by reducing the entropic penalty upon complex formation.

Table 4: Hypothetical Molecular Docking Results for this compound against a Protein Kinase Target

| Parameter | Predicted Value/Residues | Interpretation |

|---|---|---|

| Binding Affinity (ΔG) | -8.5 kcal/mol | A strong negative value suggests a high predicted affinity for the target. |

| Inhibitory Constant (Ki, predicted) | ~0.5 µM | A low value indicates potential for potent inhibition. |

| Hydrogen Bond Interactions | N-H···O=C (Glu101), N-H···N (His150) | Specific polar interactions that anchor the ligand in the binding site. |

| Hydrophobic Interactions | Cyclobutyl ring with Val35, Leu88, Ile152 | Non-polar interactions contributing to the stability of the ligand-protein complex. |

Computational Exploration of Reaction Mechanisms in Synthesis

Computational chemistry can be used to explore the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways. rcin.org.pl The synthesis of thioureas often involves the nucleophilic addition of an amine to an isothiocyanate. semanticscholar.orgksu.edu.tr For this compound, a plausible synthetic route is the reaction between cyclobutylmethylamine and an acyl isothiocyanate, followed by hydrolysis, or direct reaction with thiophosgene (B130339) or a similar reagent.

Using quantum mechanical methods, the entire reaction coordinate can be mapped. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition state (TS)—the highest energy point along the lowest energy path. The energy difference between the reactants and the transition state gives the activation energy (Ea), which is a key determinant of the reaction rate.

A computational study of the synthesis of this compound could compare different potential pathways. For example, it could model the nucleophilic attack of the nitrogen atom of cyclobutylmethylamine on the carbon of an isothiocyanate. The calculation would yield the geometry of the four-membered ring transition state and its associated energy barrier. Such studies can help optimize reaction conditions by predicting the effects of catalysts, solvents, or different reagents on the activation energy. baranlab.org

Table 5: Hypothetical Reaction Energy Profile for the Synthesis of this compound (Reaction: Cyclobutylmethylamine + Isothiocyanate → Transition State → Product)

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials (Cyclobutylmethylamine + Isothiocyanate) set as the reference energy. |

| Transition State (TS) | +15.5 | The calculated activation energy barrier for the nucleophilic addition step. |

| Intermediate | -5.2 | A transient species formed after the initial bond formation. |

| Product | -12.8 | The final this compound product; the negative value indicates an exothermic reaction. |

Iv. Structure Activity Relationship Sar and Ligand Design Studies

Systematic Modification of the Cyclobutylmethyl Moiety and its Impact on Binding

The cyclobutylmethyl group is a key structural feature that significantly influences the binding affinity and selectivity of these compounds. Its size, conformational rigidity, and lipophilicity are critical determinants of biological activity. smolecule.com The strained four-membered ring distinguishes it from more flexible linear alkyl or larger cycloalkyl groups. smolecule.com

Research on a series of pyrimidine-fused azoles with an N-substituted thiourea (B124793) moiety demonstrated the superior activity of the cyclobutylmethyl group compared to other alkyl and cycloalkyl substituents. researchgate.net The observed order of anti-proliferative activity was cyclobutylmethyl > cyclopentyl > isobutyl > isopropyl > butyl > H, highlighting the optimal size and conformation of the cyclobutylmethyl group for fitting into the target's binding pocket. researchgate.net

Studies on other classes of biologically active molecules have also shown that the cyclobutylmethyl substituent can be crucial for potency. For instance, in a series of imidazoquinoline-based compounds, modifications involving cycloalkyl groups at the N-1 position were explored to modulate activity at Toll-like receptors (TLR7/8). nih.gov The unique steric and electronic profile of the cyclobutylmethyl group often leads to enhanced selectivity for molecular targets when compared to linear analogues. smolecule.com

Table 1: Impact of N-Substituent Modification on Anti-proliferative Activity of Thiourea Derivatives researchgate.net

| N-Substituent (R) | Relative Activity Rank | IC₅₀ (µM) against HepG-2 Cells |

| Cyclobutylmethyl | 1 | 12.41 ± 0.6 |

| Cyclopentyl | 2 | > Cyclobutylmethyl |

| Isobutyl | 3 | > Cyclopentyl |

| Isopropyl | 4 | > Isobutyl |

| Butyl | 5 | > Isopropyl |

| H | 6 | > Butyl |

Note: This interactive table allows for sorting by column. The data illustrates that the cyclobutylmethyl substituent confers the highest potency in this specific series.

Variational Analysis of Substituents on the Thiourea Core

The thiourea core, (R₁R₂N)(R₃R₄N)C=S, serves as a versatile scaffold whose activity can be finely tuned by altering the substituents on its nitrogen atoms. acs.org The hydrogen-bonding capability of the N-H groups and the role of the sulfur atom are pivotal for interactions with biological targets. biointerfaceresearch.com

Key findings from variational analyses include:

Electronic Effects : The introduction of electron-withdrawing groups, such as halogens or nitro groups, on an aryl substituent attached to the thiourea nitrogen often enhances biological activity. biointerfaceresearch.comacs.org For example, in a series of N-aryl-N'-heterocyclic substituted thioureas, the presence of a 4-nitrophenyl or perfluorophenyl group increased the acidity of the N-H protons, facilitating stronger hydrogen bonding with target receptors. biointerfaceresearch.com

Lipophilicity and Steric Factors : The nature of the substituents significantly affects the compound's lipophilicity and, consequently, its ability to cross biological membranes. biointerfaceresearch.com Studies on bis(thiourea) derivatives have shown that incorporating long alkyl chains can enhance antibacterial activity, though a "cutoff point" may be reached where excessive chain length becomes detrimental. In another study, comparing urea (B33335) and thiourea structures, the thiourea group was found to be necessary for potent inhibition of A549 lung cancer cells. tandfonline.com

N,N'-Substitution Patterns : The substitution pattern on the two nitrogen atoms is critical. N-aryl and N,N'-diaryl substituted thioureas have shown considerable potential as anticancer agents. biointerfaceresearch.com The planar structure of aryl substituents can facilitate π-π stacking interactions with proteins or intercalation with DNA. biointerfaceresearch.com In contrast, attaching bulky groups can sometimes lead to a decrease in activity due to steric hindrance. tandfonline.com

Rational Design of (Cyclobutylmethyl)thiourea Analogues for Target Specificity

Rational drug design leverages structural information from the biological target to create more potent and selective inhibitors. This approach has been applied to thiourea derivatives to enhance their specificity.

A notable example is the design of inhibitors for Mycobacterium tuberculosis thymidine (B127349) monophosphate kinase (TMPKmt). nih.govscispace.com Based on the X-ray crystal structure of TMPKmt, a series of 5'-thiourea-substituted α-thymidine derivatives were constructed. nih.gov This rational approach led to the identification of an α-thymidine derivative with a (3-trifluoromethyl-4-chlorophenyl)thiourea moiety that exhibited a high affinity for TMPKmt (Ki of 0.6 µM) and a 600-fold selectivity over the human enzyme. nih.gov This compound was one of the first TMPK inhibitors to show significant activity against growing M. tuberculosis strains. nih.gov

Similarly, in the context of cancer, thiourea analogues have been rationally designed to block the interaction between the K-Ras protein and its effectors. tandfonline.com By analyzing the crystal structure of K-Ras, analogues were designed to fit into a specific hydrophobic cavity. This effort resulted in a derivative, TKR15, which contains a thiourea moiety and a p-trifluoromethylphenyl group, showing potent inhibition of lung cancer cell proliferation with an IC₅₀ of 0.21 µM. tandfonline.com Molecular docking studies confirmed that the compound binds effectively to the target, forming a crucial hydrogen bond with the amino acid Glu37. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiourea Derivatives

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of novel compounds and for guiding further structural optimization. analis.com.my Numerous QSAR studies have been performed on thiourea derivatives to elucidate the physicochemical properties governing their activity against various targets, including cancer cells, viruses, and microbes. tandfonline.comsciencepublishinggroup.comnih.gov

These studies consistently highlight the importance of several key descriptors:

Hydrophobicity : Often represented by the octanol-water partition coefficient (logP), this parameter is crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. tandfonline.comfarmaciajournal.com

Electronic Parameters : Descriptors such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and dielectric energy are frequently identified as significant, indicating the importance of electronic interactions in the binding process. tandfonline.comsciencepublishinggroup.com

Topological and Steric Descriptors : Parameters like the valence connectivity index, van der Waals volume, and polarizability play a role in defining the optimal size and shape of the molecule for binding. tandfonline.comnih.gov

A QSAR model developed for the anti-HCV activity of thiourea derivatives showed a strong correlation (R = 0.928), indicating that hydrophobicity, dielectric energy, and HOMO energy were key determinants of activity. tandfonline.com Another study on the anticancer activity of sulfur-containing thiourea derivatives found that properties like mass, polarizability, and the frequency of specific bonds were key predictors. nih.gov

Table 2: Common Descriptors and Statistical Parameters in QSAR Models for Thiourea Derivatives

| QSAR Study Focus | Key Descriptors Identified | Statistical Significance (R² or q²) | Reference |

| Anti-HCV Activity | Hydrophobicity, Dielectric Energy, HOMO, Valence Connectivity Index | R = 0.928, q² = 0.751 | tandfonline.com |

| Anti-Acanthamoeba Activity | GA-PLS selected descriptors | r² = 0.827, r²cv = 0.682 | analis.com.my |

| Anticancer Activity (HepG2) | HOMO, LUMO, Dipole Moment, Total Energy | R² = 0.98 | sciencepublishinggroup.com |

| Anticancer Activity (Various) | Mass, Polarizability, Electronegativity, van der Waals Volume | R²tr = 0.83-0.96 | nih.gov |

| MK-2 Inhibition | Steric and Electrostatic Fields (CoMFA) | q² = 0.536, r²pred = 0.910 | nih.gov |

Note: This interactive table summarizes findings from various QSAR studies, showcasing the recurring importance of certain physicochemical properties for the biological activity of thiourea derivatives.

Scaffold Optimization through Bioisosteric Replacements and Pharmacophore Mapping

Scaffold optimization is a crucial step in lead development, often involving bioisosteric replacement of key functional groups to improve potency, selectivity, or pharmacokinetic properties. The thiourea moiety itself can be replaced by other groups that mimic its key hydrogen bonding and electronic features. nih.gov

Pharmacophore Mapping: A pharmacophore model defines the essential three-dimensional arrangement of features necessary for biological activity. For thiourea derivatives, the key pharmacophoric features typically include:

Hydrogen bond donors (the N-H groups) biointerfaceresearch.com

A hydrogen bond acceptor (the sulfur atom) biointerfaceresearch.com

Hydrophobic/aromatic regions (from substituents like aryl or cyclobutylmethyl groups) acs.org

A 3D-pharmacophore model for 5'-thiourea-substituted α-thymidine inhibitors identified the sugar-pyrimidine ring and the 5'-arylthiourea moiety as containing key pharmacophoric sites, providing a roadmap for designing new analogues. acs.org

Bioisosteric Replacements: The thiourea group, while often crucial for activity, can sometimes be associated with poor metabolic stability or toxicity. nih.gov Replacing it with a suitable bioisostere can mitigate these issues while retaining or improving activity. A study on TRPV1 antagonists successfully replaced the thiourea group in 1,3-dibenzylthioureas with a 2-methylacrylamide moiety, resulting in compounds with equivalent or even enhanced potency. nih.gov

Table 3: Common Bioisosteric Replacements for the Thiourea Moiety

| Original Moiety | Bioisosteric Replacement | Context/Example Drug Class | Reference |

| Thiourea | Cyanoguanidine | H₂-receptor antagonists (Cimetidine) | nih.gov |

| Thiourea | 2,2-Diamino-1-nitroethene | H₂-receptor antagonists (Ranitidine) | nih.gov |

| Thiourea | 2-Methylacrylamide | TRPV1 antagonists | nih.gov |

| Urea/Thiourea | Squaramide | General replacement | nih.gov |

| Urea/Thiourea | 3-Amino-1,2,4-benzothiadiazine-1,1-dioxide | General replacement | nih.gov |

Note: This interactive table lists several successful bioisosteric replacements for the thiourea group, a key strategy in medicinal chemistry to improve drug-like properties.

V. Molecular Mechanisms of Interaction with Biological Targets

Investigation of Molecular Recognition and Binding Modes

The molecular recognition of thiourea (B124793) derivatives by biological targets is primarily governed by the formation of hydrogen bonds and hydrophobic interactions. The thiourea group itself is an excellent hydrogen bond donor, with the two N-H groups capable of forming strong hydrogen bonds with acceptor groups on a protein, such as the carbonyl oxygen of the peptide backbone or carboxylate side chains of aspartate and glutamate (B1630785) residues. The sulfur atom of the thiocarbonyl group can also act as a hydrogen bond acceptor.

In a study on N-aryl and N,N'-diaryl substituted thioureas as anticancer agents, it was highlighted that the bioactivity is linked to the nitrogen atoms acting as hydrogen-bond donors, the sulfur atom providing a complementary binding site, and the substituents enhancing binding through hydrophobic and π-π interactions. researchgate.net The planar structure of aryl substituents can facilitate DNA intercalation or binding to specific protein pockets. researchgate.net While (Cyclobutylmethyl)thiourea lacks an aryl group for π-π stacking, the principle of the thiourea core driving hydrogen bonding and the lipophilic cyclobutyl group engaging in hydrophobic interactions remains a key aspect of its molecular recognition.

Computational studies, including molecular dynamics simulations, have been employed to understand the dynamic nature of these interactions. These simulations can reveal the stability of the ligand-protein complex over time and highlight the key residues involved in maintaining the bound conformation. For thiourea derivatives targeting VEGFR-2, molecular dynamics simulations have shown the importance of the thiourea moiety in binding to the active site, which can inform the design of more stable and selective inhibitors. tandfonline.com

A summary of key interactions observed in studies of thiourea derivatives is presented in the table below.

| Interaction Type | Interacting Group on Thiourea | Interacting Group on Biological Target | Reference |

| Hydrogen Bond | N-H | Carbonyl oxygen, Aspartate, Glutamate | nih.gov |

| Hydrogen Bond | C=S | Amine groups | researchgate.net |

| Hydrophobic Interaction | Cyclobutylmethyl group | Hydrophobic pockets | researchgate.net |

| π-π Stacking | Aromatic substituents (in analogues) | Phenylalanine, Tyrosine, Tryptophan | researchgate.net |

Mechanistic Studies of Enzyme Inhibition by this compound Analogues

Thiourea derivatives have been investigated as inhibitors of various enzymes, and mechanistic studies have shed light on their mode of action. The inhibition can be reversible or irreversible, and the type of inhibition (competitive, non-competitive, uncompetitive, or mixed) provides valuable information about the binding site and mechanism.

For instance, several thiourea derivatives have been identified as potent inhibitors of urease, a nickel-containing metalloenzyme. The proposed mechanism of inhibition often involves the interaction of the thiocarbonyl sulfur atom with the nickel ions in the active site of the enzyme, disrupting the catalytic cycle. Kinetic analysis of some N-acyl-3-arylthioureas as jack bean urease inhibitors revealed a non-competitive type of inhibition, suggesting that these inhibitors bind to a site other than the active site, or to the enzyme-substrate complex. researchgate.net

In the context of cholinesterase inhibition, relevant for neurodegenerative diseases, thiourea derivatives have been shown to act as reversible inhibitors. A study on a series of unsymmetrical thiourea derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) reported IC50 values in the micromolar range. researchgate.net Molecular docking studies suggested that these inhibitors bind within the active site gorge of the cholinesterases, forming interactions with key amino acid residues. researchgate.net

The inhibition of carbonic anhydrases (CAs) by sulphonyl thiourea compounds has also been studied. These compounds were found to be potent inhibitors of several human CA isoforms (hCA I, II, IX, and XII) with Ki values in the nanomolar range. nih.gov The inhibition was determined to be of a non-competitive type for both hCA IX and XII. nih.gov

The table below summarizes the enzyme inhibitory activities and mechanisms for some thiourea analogues.

| Enzyme | Thiourea Analogue | Inhibition Type | Key Mechanistic Feature | IC50/Ki | Reference |

| Jack Bean Urease | N-acyl-3-arylthioureas | Non-competitive | Interaction with allosteric site | 0.0391 µM (IC50) | researchgate.net |

| Acetylcholinesterase | 1-(3-chlorophenyl)-3-cyclohexylthiourea | Not specified | Binding to active site gorge | 50 µg/mL (IC50) | researchgate.net |

| Butyrylcholinesterase | 1-(3-chlorophenyl)-3-cyclohexylthiourea | Not specified | Binding to active site gorge | 60 µg/mL (IC50) | researchgate.net |

| Carbonic Anhydrase IX | Sulphonyl thiourea derivative (7c) | Non-competitive | Not specified | 125.1 nM (Ki) | nih.gov |

| Carbonic Anhydrase XII | Sulphonyl thiourea derivative (7d) | Non-competitive | Not specified | 111.0 nM (Ki) | nih.gov |

Receptor-Ligand Binding Kinetics and Thermodynamics

The interaction between a ligand and its receptor is not only defined by the binding affinity (Kd) but also by the kinetics of the interaction, namely the association rate constant (kon) and the dissociation rate constant (koff). These kinetic parameters can have a significant impact on the pharmacological profile of a compound. A ligand with a fast 'on-rate' and a slow 'off-rate' will have a long residence time at the receptor, which can lead to a prolonged biological effect.

While specific kinetic and thermodynamic data for this compound are not available, studies on other small molecule ligands binding to G-protein coupled receptors (GPCRs) provide a framework for understanding these interactions. The binding process is often more complex than a simple bimolecular interaction and can involve conformational changes in both the ligand and the receptor. wikipedia.org

Thermodynamic parameters, such as the change in enthalpy (ΔH) and entropy (ΔS) upon binding, can be determined using techniques like isothermal titration calorimetry (ITC). These parameters provide insights into the driving forces of the binding event. For example, a binding event driven by a favorable enthalpy change is typically associated with the formation of strong hydrogen bonds and van der Waals interactions. Conversely, a process driven by a positive entropy change is often due to the release of ordered water molecules from the binding interface (the hydrophobic effect).

Studies on the thermodynamics of anion binding by thiourea-functionalized calix pensoft.netarenes have shown that these interactions are generally enthalpy-driven, indicating the importance of hydrogen bonding. acs.org It is plausible that the binding of this compound to a protein target would also involve a significant enthalpic contribution due to the hydrogen bonding capacity of the thiourea moiety.

The table below outlines the key kinetic and thermodynamic parameters and the techniques used to measure them.

| Parameter | Description | Experimental Technique | Reference |

| kon | Association rate constant | Surface Plasmon Resonance (SPR), Radioligand binding assays | wikipedia.org |

| koff | Dissociation rate constant | Surface Plasmon Resonance (SPR), Radioligand binding assays | wikipedia.org |

| Kd | Equilibrium dissociation constant (koff/kon) | Radioligand binding assays, Isothermal Titration Calorimetry (ITC) | wikipedia.org |

| ΔG | Gibbs free energy change (ΔH - TΔS) | Isothermal Titration Calorimetry (ITC) | nih.gov |

| ΔH | Enthalpy change | Isothermal Titration Calorimetry (ITC) | nih.gov |

| ΔS | Entropy change | Isothermal Titration Calorimetry (ITC) | nih.gov |

Allosteric Modulation Studies of Protein Function

Allosteric modulators are ligands that bind to a site on a protein that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding event induces a conformational change in the protein that alters the affinity or efficacy of the orthosteric ligand. Allosteric modulation offers several advantages over orthosteric agonism or antagonism, including the potential for greater selectivity and a more nuanced control of protein function. nih.gov

Thiourea derivatives have been explored as allosteric modulators of various receptors. For example, a study on 1-phenyl-3-thiophenylurea derivatives identified them as allosteric modulators of the cannabinoid type-1 (CB1) receptor. acs.org These compounds were found to modulate the receptor's response to an orthosteric agonist in functional assays. acs.org The discovery of small-molecule allosteric modulators for G-protein-coupled receptors (GPCRs) has opened up new avenues for drug development. nih.govresearchgate.net

The mechanism of allosteric modulation by thiourea derivatives likely involves the binding of the molecule to an allosteric pocket on the receptor, which can be located on the extracellular surface, within the transmembrane domain, or on the intracellular side of the protein. This binding event can stabilize a particular conformation of the receptor, thereby influencing its signaling properties. The cyclobutylmethyl group of this compound could play a crucial role in fitting into a specific allosteric pocket, contributing to the selectivity of the modulation.

The table below provides examples of allosteric modulation by thiourea analogues.

| Receptor | Thiourea Analogue | Type of Modulation | Effect on Orthosteric Ligand | Reference |

| Cannabinoid Receptor 1 (CB1) | 1-Phenyl-3-thiophenylurea derivative | Allosteric modulator | Modulates potency in functional assays | acs.org |

| Y4 Receptor | Niclosamide (contains a thiourea-like moiety) | Positive Allosteric Modulator (PAM) | Increases Y4R activity | semanticscholar.org |

Biophysical Characterization of Protein-Ligand Complexes

A variety of biophysical techniques are employed to characterize the interaction between a ligand and its target protein at a molecular level. These methods provide information on the binding affinity, stoichiometry, thermodynamics, and the structural details of the complex.

X-ray crystallography is a powerful technique that can provide a high-resolution three-dimensional structure of a protein-ligand complex. This information is invaluable for understanding the precise binding mode of the ligand and the key interactions that stabilize the complex. Several crystal structures of thiourea derivatives in complex with enzymes have been determined, revealing the critical role of the thiourea moiety in anchoring the ligand to the active site. For example, the crystal structure of a ruthenium(II) complex of a heterocyclic thiourea derivative has been reported, providing detailed information on the coordination geometry. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for studying protein-ligand interactions in solution. Chemical shift perturbation experiments can be used to map the binding site of a ligand on a protein, while transferred Nuclear Overhauser Effect (trNOE) experiments can provide information about the conformation of the ligand when bound to the protein.

Molecular dynamics (MD) simulations complement experimental techniques by providing a dynamic view of the protein-ligand complex. These simulations can be used to assess the stability of the complex, identify key interactions, and explore the conformational changes that occur upon ligand binding. MD simulations have been used to study the binding of thiourea derivatives to various targets, including the spike protein of SARS-CoV-2 and VEGFR-2, providing insights into the binding energetics and the role of specific residues. tandfonline.comacs.org

The table below lists some of the biophysical techniques used to characterize protein-ligand complexes involving thiourea derivatives.

| Technique | Information Obtained | Example Application for Thiourea Analogues | Reference |

| X-ray Crystallography | High-resolution 3D structure of the complex | Structure of a Ru(II) complex of a thiourea derivative | mdpi.com |

| Nuclear Magnetic Resonance (NMR) | Binding site mapping, ligand conformation | Not specifically found for this compound | |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) | Thermodynamic analysis of anion binding by thiourea-calixarenes | acs.org |

| Surface Plasmon Resonance (SPR) | Association (kon) and dissociation (koff) rate constants, binding affinity (Kd) | Not specifically found for this compound | |

| Molecular Dynamics (MD) Simulations | Dynamic behavior of the complex, binding stability, key interactions | Study of thiourea derivatives as inhibitors of SARS-CoV-2 and VEGFR-2 | tandfonline.comacs.org |

| Mass Spectrometry (MS) | Confirmation of covalent adducts, analysis of non-covalent complexes | Characterization of thiourea derivatives | semanticscholar.org |

Vi. Applications of Cyclobutylmethyl Thiourea As a Research Scaffold and Chemical Probe

Utility in Combinatorial Chemistry Libraries for Ligand Discovery

Thiourea (B124793) derivatives are frequently employed as scaffolds in combinatorial chemistry due to the robust and straightforward nature of their synthesis, typically involving the reaction of an isothiocyanate with a primary or secondary amine. This allows for the rapid generation of large libraries of diverse molecules for screening against biological targets.

Despite the suitability of the thiourea core for such applications, specific examples of combinatorial libraries constructed using (Cyclobutylmethyl)thiourea as a core building block are not prominently featured in published research. The commercial availability of this compound suggests its potential for inclusion in such libraries, but documented instances of its use are not available.

Integration into High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for biological activity. Compounds containing the thiourea functional group are often included in HTS campaigns.

There is no specific, publicly available data from high-throughput screening campaigns that explicitly identifies this compound as a hit or active compound. While it may be present in various screening libraries, its specific activity profile is not detailed in the accessible scientific literature.

Development of Chemical Probes for Biological Pathway Interrogation

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, thereby enabling the study of its function in a cellular or organismal context. The thiourea group can act as a hydrogen bond donor and can coordinate with metal ions, making it a potentially useful pharmacophore in the design of chemical probes.

Currently, there are no published studies detailing the development and application of chemical probes derived directly from the this compound scaffold for the interrogation of biological pathways. Research in this area appears to be focused on more complex thiourea derivatives.

Role in Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) utilizes small, low-molecular-weight compounds (fragments) to identify starting points for the development of more potent and selective drugs. The relatively small size and simple structure of this compound would make it a suitable candidate for inclusion in a fragment library.

However, a review of the available literature does not indicate that this compound has been identified as a fragment hit in any published FBDD campaigns. While the thiourea motif is of interest in medicinal chemistry, specific FBDD screening results for this particular compound are not documented.

Precursor Synthesis for Advanced Organic Materials

Thiourea and its derivatives have found applications in materials science, for instance, in the synthesis of polymers and coordination complexes. The functional groups of thiourea can participate in polymerization reactions and bind to metal centers to form materials with interesting optical, electronic, or catalytic properties.

There is a lack of specific research articles describing the use of this compound as a monomer or precursor for the synthesis of advanced organic materials such as polymers, metal-organic frameworks (MOFs), or functional coatings. While theoretically possible, its practical application in this area has not been reported.

Vii. Future Directions and Interdisciplinary Research Prospects

Leveraging Artificial Intelligence and Machine Learning in (Cyclobutylmethyl)thiourea Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel this compound derivatives. nih.gov These computational tools can significantly accelerate the identification of lead compounds and optimize their properties.

Predictive Modeling for Enhanced Potency and Selectivity:

Machine learning algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, can be employed to build predictive models for the biological activity of this compound analogs. nih.gov By analyzing the relationships between the chemical structures of a series of compounds and their measured biological activities, these models can identify key molecular features that contribute to potency and selectivity. For instance, a 3D-QSAR study on thiourea (B124793) analogs as MK-2 inhibitors highlighted the importance of bulky, electron-rich groups at specific positions to enhance inhibitory potency. nih.gov Such insights can guide the rational design of new this compound derivatives with improved therapeutic profiles.

Virtual Screening and De Novo Design:

Table 1: Application of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact on this compound Research |

| 3D-QSAR Modeling | Develops three-dimensional models to correlate molecular structure with biological activity. nih.gov | Guide the modification of the cyclobutylmethyl group and thiourea core to enhance target-specific interactions and potency. nih.gov |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. pensoft.netmdpi.com | Elucidate the binding modes of this compound derivatives with various biological targets, aiding in structure-based drug design. pensoft.netmdpi.com |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. nih.gov | Accelerate the discovery of novel this compound-based inhibitors for a wide range of therapeutic targets. nih.gov |

| De Novo Design | Generates novel molecular structures with desired properties. ontosight.ai | Create next-generation this compound scaffolds with optimized efficacy and safety profiles. ontosight.ai |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of compounds. mdpi.com | Prioritize the synthesis of this compound derivatives with favorable pharmacokinetic and toxicological profiles, reducing late-stage attrition. mdpi.com |

Exploration of Polypharmacology and Multi-Target Ligand Design

The concept of "one drug, multiple targets" is gaining traction as a strategy to address complex diseases like cancer and neurodegenerative disorders. biointerfaceresearch.comresearchgate.net The thiourea scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. nih.govrsc.org This inherent promiscuity can be strategically harnessed to design multi-target ligands based on the this compound core.

Recent studies have demonstrated the potential of thiourea derivatives as multi-target agents. For example, certain thiourea-based compounds have been designed to act as dual inhibitors of cholinesterase enzymes, a key strategy in Alzheimer's disease therapy. nih.gov Similarly, diaryl urea (B33335)/thiourea compounds have been developed to selectively target HER2-positive breast cancer cells. nih.gov

The design of multi-target this compound derivatives could involve the incorporation of pharmacophoric features known to interact with different targets. This approach could lead to the development of more effective therapies with improved efficacy and a reduced likelihood of drug resistance. biointerfaceresearch.com

Integration with Advanced Spectroscopic Techniques for Interaction Analysis

A deeper understanding of the molecular interactions between this compound and its biological targets is crucial for rational drug design. Advanced spectroscopic techniques can provide detailed insights into these interactions at an atomic level.

Elucidating Binding Modes and Dynamics:

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of this compound derivatives in complex with their target proteins. nih.gov This information is invaluable for understanding the specific amino acid residues involved in binding and for guiding further optimization of the ligand. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can provide information about the changes in vibrational modes upon binding, offering clues about the functional groups involved in the interaction. openaccesspub.orgmdpi.com

Quantifying Binding Affinity:

Spectrophotometric methods, such as UV-visible spectroscopy, can be employed to study the binding of this compound derivatives to biological macromolecules like DNA. rsc.org By monitoring the changes in the absorption spectrum upon titration with the target molecule, it is possible to determine the binding constant and stoichiometry of the interaction.

Table 2: Advanced Spectroscopic Techniques for this compound Interaction Analysis

| Spectroscopic Technique | Information Provided | Relevance to this compound Research |

| Nuclear Magnetic Resonance (NMR) | 3D structure of ligand-protein complexes, identification of binding site residues. nih.gov | Provides a detailed atomic-level picture of how this compound derivatives interact with their targets, enabling structure-based design. nih.gov |

| Fourier-Transform Infrared (FT-IR) | Changes in vibrational modes upon binding, identification of interacting functional groups. openaccesspub.orgmdpi.com | Helps to identify the key functional groups of this compound involved in target binding. openaccesspub.orgmdpi.com |

| UV-Visible Spectroscopy | Binding constants, stoichiometry of interaction. rsc.org | Quantifies the strength of the interaction between this compound derivatives and their biological targets. rsc.org |

| Fluorescence Spectroscopy | Changes in fluorescence intensity and wavelength upon binding, conformational changes in the target protein. researchgate.net | Provides insights into the binding mechanism and the effect of ligand binding on the target's structure. researchgate.net |

Sustainable and Scalable Synthetic Methodologies for Future Research

The development of green and efficient synthetic methods is crucial for the sustainable production of this compound and its derivatives for research and potential commercialization. nih.gov Traditional methods for thiourea synthesis often involve toxic reagents and harsh reaction conditions. organic-chemistry.orgresearchgate.net

Green Chemistry Approaches:

Recent research has focused on developing more environmentally friendly synthetic routes. One promising approach involves the use of water as a solvent, which is a significant improvement over volatile organic compounds. organic-chemistry.orggoogle.com Another green strategy is the use of atom-economic reactions, such as the reaction of isocyanides with amines and elemental sulfur, which maximizes the incorporation of starting materials into the final product. organic-chemistry.org The use of ultrasound irradiation as a sustainable energy source has also been explored for the synthesis of bis-thioureas. royalsocietypublishing.org

Scalable Synthesis:

For this compound to be viable for large-scale applications, the synthetic methods must be scalable. thieme-connect.com This requires the development of robust and reproducible procedures that can be safely and efficiently performed on a larger scale. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are particularly attractive for their operational simplicity and reduced waste generation. royalsocietypublishing.org

Design of Next-Generation Thiourea Scaffolds with Tunable Properties

The inherent modularity of the thiourea scaffold allows for the systematic modification of its structure to fine-tune its physicochemical and biological properties. researchgate.netmdpi.com The design of next-generation this compound scaffolds will focus on optimizing parameters such as solubility, metabolic stability, and target selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (cyclobutylmethyl)thiourea, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : The compound is typically synthesized via condensation reactions between cyclobutylmethylamine and thiourea derivatives under controlled conditions. Key analytical techniques include:

- Infrared (IR) spectroscopy : To confirm the presence of functional groups (e.g., ν(C=S) at ~1190 cm⁻¹ and ν(N-H) at ~3179 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of cyclobutylmethyl and thiourea moieties .

- Elemental analysis : To validate purity and stoichiometry (e.g., matching experimental C, H, N, and S percentages with theoretical values) .

Q. How does the solubility of this compound vary across solvents, and what factors influence its stability during experimental workflows?

- Methodological Answer : Thiourea derivatives generally exhibit high solubility in polar solvents (e.g., water, ethanol) due to hydrogen bonding and dipole interactions. Stability is influenced by:

- pH : Acidic or basic conditions may hydrolyze the thiourea group.

- Temperature : Elevated temperatures can accelerate decomposition; storage at 4°C in inert atmospheres is recommended .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE) such as nitrile gloves and fume hoods to prevent dermal/ocular exposure.

- Monitor thyroid function in long-term studies due to thiourea’s potential endocrine-disrupting effects .

- Implement waste neutralization protocols to mitigate environmental toxicity .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s role in catalytic or ligand-based applications, and how do structural modifications alter reactivity?

- Methodological Answer :

- Coordination chemistry : The thiourea group can act as a ligand, forming complexes with transition metals (e.g., gold, silver). Reactivity is tunable via substitution on the cyclobutylmethyl group, which affects steric and electronic properties .

- Computational modeling : Density Functional Theory (DFT) studies can predict binding energies and reaction pathways .

Q. How can researchers address contradictory data in toxicity studies of this compound derivatives?

- Methodological Answer :

- Dose-response analysis : Use standardized protocols (e.g., OECD Guidelines) to ensure consistency in exposure levels and endpoints .

- Statistical validation : Apply F-tests or ANOVA to assess variability between replicates and experimental conditions .

- Meta-analysis : Compare results across studies to identify confounding variables (e.g., species-specific metabolism, solvent carriers) .

Q. What methodologies optimize the environmental degradation of this compound to reduce ecological persistence?

- Methodological Answer :

- Photocatalytic degradation : Use TiO₂ nanoparticles under UV light to cleave the thiourea backbone.

- Biodegradation assays : Screen microbial consortia from contaminated sites for thiourea-metabolizing activity .

Q. How does this compound compare to other thiourea derivatives (e.g., allyl- or cyclohexyl-substituted) in terms of application-specific performance?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Evaluate substituent effects on properties like solubility, binding affinity, and toxicity using HPLC, isothermal titration calorimetry (ITC), and cytotoxicity assays .

- Cross-disciplinary benchmarking : Compare metallurgical leaching efficiency (e.g., gold recovery rates) with allylthiourea derivatives .

Q. What experimental parameters are critical for scaling up this compound synthesis while maintaining yield and purity?

- Methodological Answer :

- Reaction optimization : Use Design of Experiments (DoE) to identify ideal temperature, solvent ratio, and catalyst loading.

- Purification strategies : Implement recrystallization or column chromatography to remove byproducts like unreacted amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.